molecular formula C17H30O3 B14613361 12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol CAS No. 57221-82-6

12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol

Cat. No.: B14613361
CAS No.: 57221-82-6
M. Wt: 282.4 g/mol
InChI Key: KKMQIEYEGPFCHL-UHFFFAOYSA-N
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Description

12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxane ring and a dodeca-2,4-dien-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol typically involves the reaction of dodeca-2,4-dien-1-ol with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the oxane ring. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained between 25°C to 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines and thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of new derivatives with varied functional groups.

Scientific Research Applications

12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol involves its interaction with specific molecular targets. The oxane ring and dodeca-2,4-dien-1-ol backbone allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    12-[(Oxan-2-yl)oxy]dodeca-6,9-dienal: Similar structure but with different functional groups.

    12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-al: Another derivative with an aldehyde group.

Uniqueness

12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol is unique due to its specific combination of an oxane ring and a dodeca-2,4-dien-1-ol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

57221-82-6

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

12-(oxan-2-yloxy)dodeca-2,4-dien-1-ol

InChI

InChI=1S/C17H30O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h3,5,7,10,17-18H,1-2,4,6,8-9,11-16H2

InChI Key

KKMQIEYEGPFCHL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCC=CC=CCO

Origin of Product

United States

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